REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]#[C:11][CH2:12][CH2:13][CH2:14][OH:15])[CH:7]=[CH:8][CH:9]=1)([O-])=O.Cl>C(O)C.[Fe]>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]#[C:11][CH2:12][CH2:13][CH2:14][OH:15])[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
16 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C#CCCCO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was lowered in to a 95° C. oil bath
|
Type
|
TEMPERATURE
|
Details
|
After 90 minutes of reflux
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
FILTRATION
|
Details
|
was filtered while hot through a pad of Celite diatomaceous earth
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified via automated flash silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)C#CCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |